2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenylmethyl group and an ethoxyethanol chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 1-(2-methylphenyl)methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-(2-methylphenyl)methylpiperazine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., sodium chloride) in polar solvents, amines in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Medicine: As a potential therapeutic agent due to its pharmacological properties, including its use in the development of drugs for neurological and psychiatric disorders.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The ethoxyethanol chain enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike other piperazine derivatives, this compound has a 2-methylphenylmethyl group and an ethoxyethanol chain, which contribute to its unique interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15-4-2-3-5-16(15)14-18-8-6-17(7-9-18)10-12-20-13-11-19/h2-5,19H,6-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOVPOJCXGIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.